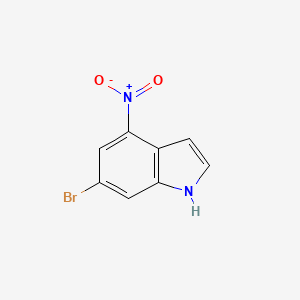

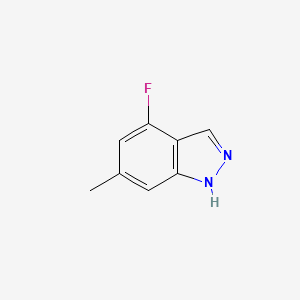

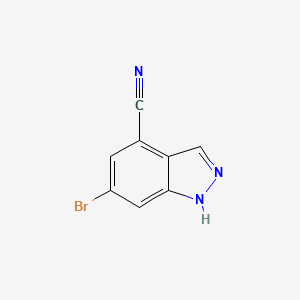

![molecular formula C11H15F3N4O2 B1343764 3-(Trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-A]pirazina-7(8H)-carboxilato de terc-butilo CAS No. 877402-43-2](/img/structure/B1343764.png)

3-(Trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-A]pirazina-7(8H)-carboxilato de terc-butilo

Descripción general

Descripción

The compound of interest, Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate, is a chemical entity that belongs to the class of triazolopyrazines. This class of compounds has been studied for various biological activities, including cardiovascular and anticonvulsant effects . The presence of tert-butyl and trifluoromethyl groups suggests potential for significant biological activity due to the electron-withdrawing nature of the trifluoromethyl group and the steric bulk provided by the tert-butyl group.

Synthesis Analysis

The synthesis of related triazolopyrazine derivatives often involves multi-step reactions that can include cyclization and substitution reactions. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has been reported to show promising cardiovascular activity . Similarly, tert-butyl amides have been used in Ugi reactions followed by cyclization under microwave irradiation to produce dihydropyrazolo[1,5-a]pyrazine diones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives has been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, were studied using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . These techniques could be applied to determine the molecular structure and stability of Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrazine derivatives can be influenced by substituents on the ring system. For instance, nitration and electrophilic halogenation reactions have been performed on 3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives . The presence of the tert-butyl and trifluoromethyl groups in the compound of interest may affect its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The regioselectivity and reaction media for the synthesis of related compounds have been studied to optimize the yield and purity of the desired products . The first hyperpolarizability and electron delocalization of a related compound have been calculated, suggesting nonlinearity and potential applications in nonlinear optics .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Precursores

Este compuesto sirve como precursor para la síntesis de diversas entidades químicas. Se ha desarrollado un procedimiento sintético eficiente para este propósito, que involucra transformaciones químicas como la sustitución de hidracina y la ciclación .

Intermediarios Farmacéuticos

Se utiliza como intermedio en la industria farmacéutica, particularmente en la síntesis de medicamentos como la Sitagliptina, que se utiliza para el tratamiento de la diabetes .

Desarrollo de Métodos Analíticos

El compuesto está involucrado en el desarrollo de métodos analíticos para determinar contaminantes en productos farmacéuticos. Por ejemplo, se ha utilizado en estudios relacionados con la contaminación con N-nitrosaminas en productos farmacéuticos de Sitagliptina .

Investigación de Materiales Energéticos

Los derivados de este compuesto se han explorado por su potencial como materiales energéticos debido a su alta densidad y excelente estabilidad térmica .

Patrones de Referencia para Pruebas

También está disponible como un patrón de referencia de alta calidad para pruebas farmacéuticas, asegurando la precisión y confiabilidad de los métodos analíticos .

Para obtener información más detallada o datos específicos sobre cada aplicación, se requeriría investigación adicional y acceso a bases de datos o publicaciones especializadas.

Urea and thiourea derivatives of 3- (trifluoromethyl)-5,6,7,8… N-Nitroso-Triazolopyrazine Formation Pathway in Sitagliptin Drug… - SSRN Multipurpose [1,2,4]triazolo[4,3- b ][1,2,4,5] tetrazine-based… [Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4… 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine…

Mecanismo De Acción

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It can be inferred from related compounds that it may interact with its target proteins, possibly through binding to the active site, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibition of c-met kinase, it could impact pathways related to cell growth and survival .

Result of Action

Based on the potential inhibition of c-met kinase, it could potentially exhibit anti-tumor activity .

Análisis Bioquímico

Biochemical Properties

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions, particularly as a potential inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate and c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as A549, MCF-7, and HeLa, Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate exhibits anti-tumor activity by inhibiting c-Met kinase, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascade, leading to alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate have been observed to change over timeStudies have shown that prolonged exposure to Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate can lead to sustained inhibition of c-Met kinase activity, resulting in long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting c-Met kinase and reducing tumor growth. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and toxicity to non-cancerous cells .

Metabolic Pathways

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic potential. The compound’s distribution patterns within different tissues can also impact its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

tert-butyl 3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2/c1-10(2,3)20-9(19)17-4-5-18-7(6-17)15-16-8(18)11(12,13)14/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHCMRQBGHYJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647275 | |

| Record name | tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877402-43-2 | |

| Record name | tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

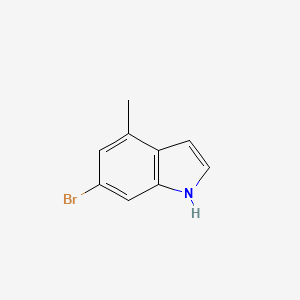

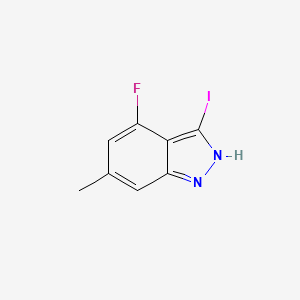

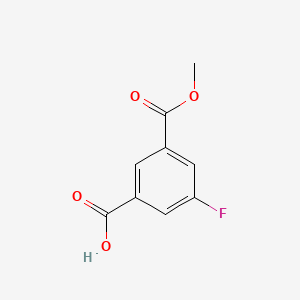

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

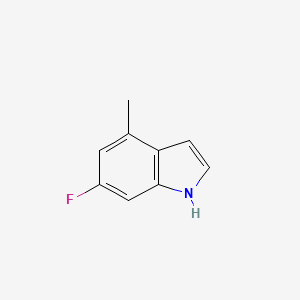

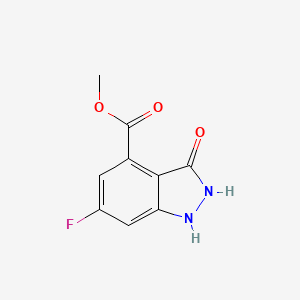

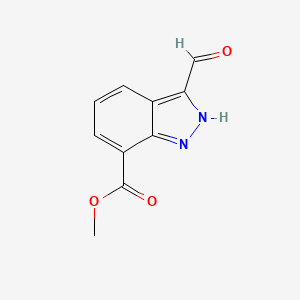

![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)

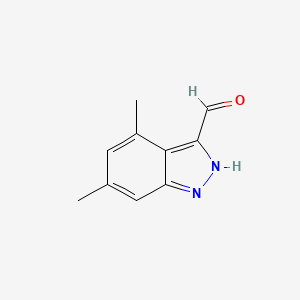

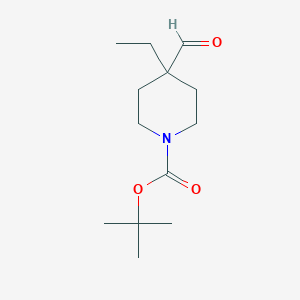

![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)